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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of various physiological

ligands to Complement Receptor 1 (CR1), a key protein in the complement system. The

information presented is supported by experimental data from peer-reviewed scientific

literature, offering a valuable resource for researchers in immunology, drug discovery, and

related fields.

Overview of Complement Receptor 1 (CR1)
Complement Receptor 1 (CR1 or CD35) is a transmembrane glycoprotein that plays a crucial

role in the regulation of the complement system, a part of the innate immune system.[1] It is

expressed on the surface of various cells, including erythrocytes, leukocytes, and follicular

dendritic cells. CR1's primary function involves binding to opsonins, particularly the

complement components C3b and C4b, which are deposited on the surface of pathogens and

immune complexes. This binding facilitates the clearance of these opsonized particles and

modulates the complement cascade.[1][2]

Comparative Ligand Binding Affinities
The binding affinity of ligands to CR1 is a critical determinant of its biological function. The

following table summarizes the reported dissociation constants (Kd) and half-maximal inhibitory

concentrations (IC50) for the interaction of various ligands with CR1. Lower Kd or IC50 values

indicate higher binding affinity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b8217996?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Complement_receptor_1
https://en.wikipedia.org/wiki/Complement_receptor_1
https://www.sinobiological.com/research/complement-system/cr1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8217996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ligand CR1 Construct Assay Method
Affinity
(Kd/IC50)

Reference

Dimeric C3b
Soluble CR1

(sCR1)

Radioligand

Binding Assay
1.0 - 2.7 nM (Kd)

The Molecular

Mechanisms of

Complement

Receptor 1—It Is

Complicated -

PMC

Dimeric C3b

LHR-BD and -CD

mutants on K562

cells

Radioligand

Binding Assay
2.0 - 2.5 nM (Kd)

The Molecular

Mechanisms of

Complement

Receptor 1—It Is

Complicated -

PMC

Monomeric C3b
Soluble CR1

(sCR1)

Surface Plasmon

Resonance

(SPR)

8 - 12 nM (Kd)

The Molecular

Mechanisms of

Complement

Receptor 1—It Is

Complicated -

PMC

C4b
Soluble CR1

(sCR1)

Surface Plasmon

Resonance

(SPR)

~1.2 µM (Kd) for

LHR-C

The Molecular

Mechanisms of

Complement

Receptor 1—It Is

Complicated -

PMC

C1q
Soluble CR1

(sCR1)

Surface Plasmon

Resonance

(SPR)

High Affinity

The Molecular

Mechanisms of

Complement

Receptor 1—It Is

Complicated -

PMC

Mannose-binding

lectin (MBL)

Soluble CR1

(sCR1)

ELISA-based

assay

Similar affinity to

C1q

The Molecular

Mechanisms of
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Complement

Receptor 1—It Is

Complicated -

PMC

Note: Affinity values can vary depending on the specific experimental conditions, CR1 construct

(full-length, soluble, or specific domains), and the oligomeric state of the ligand.

Experimental Protocols
Accurate determination of binding affinity relies on precise experimental methodologies. Below

are detailed protocols for two common techniques used to measure the interaction between

CR1 and its ligands.

Surface Plasmon Resonance (SPR) Assay
Surface Plasmon Resonance is a label-free technique that allows for the real-time

measurement of biomolecular interactions.

Objective: To determine the kinetic parameters (association and dissociation rates) and the

equilibrium dissociation constant (Kd) of the interaction between a CR1 construct (ligand) and

its binding partner (analyte).

Materials:

SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5)

Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC), ethanolamine)

Purified soluble CR1 (sCR1) or a specific Long Homologous Repeat (LHR) domain

Purified ligand (e.g., C3b, C4b)

Running buffer (e.g., HBS-EP+)
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Procedure:

Sensor Chip Preparation: The sensor chip surface is activated using a mixture of NHS and

EDC.

Ligand Immobilization: A solution of sCR1 in a low ionic strength buffer (e.g., 10 mM sodium

acetate, pH 4.5) is injected over the activated surface. The protein is covalently coupled to

the dextran matrix of the sensor chip.

Deactivation: Remaining active groups on the surface are blocked by injecting ethanolamine.

Analyte Injection: A series of concentrations of the purified ligand (e.g., C3b) in running buffer

are injected over the immobilized sCR1 surface. The association of the analyte is monitored

in real-time.

Dissociation: After the association phase, running buffer without the analyte is flowed over

the chip to monitor the dissociation of the ligand-analyte complex.

Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the

interaction (e.g., a low pH buffer or a high salt concentration) to prepare for the next injection

cycle.

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1

Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant

(kd), and the equilibrium dissociation constant (Kd = kd/ka).

Radioligand Binding Assay
This technique utilizes a radiolabeled ligand to quantify the binding to a receptor.

Objective: To determine the binding affinity (Kd) and the maximum number of binding sites

(Bmax) for a ligand to CR1 expressed on cells or in membrane preparations.

Materials:

Radiolabeled ligand (e.g., ¹²⁵I-C3b)

Cells expressing CR1 (e.g., K562 cells transfected with CR1) or membrane preparations
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Unlabeled ("cold") ligand for competition assays

Binding buffer (e.g., PBS with 0.1% BSA)

Filtration apparatus with glass fiber filters

Gamma counter

Procedure:

Cell/Membrane Preparation: A fixed number of CR1-expressing cells or a specific amount of

membrane protein is added to each well of a microplate.

Incubation:

Saturation Binding: Increasing concentrations of the radiolabeled ligand are added to the

wells.

Competition Binding: A fixed concentration of the radiolabeled ligand is added along with

increasing concentrations of the unlabeled ligand.

Equilibration: The plate is incubated at a specific temperature (e.g., 4°C or room

temperature) for a sufficient time to reach binding equilibrium.

Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through

a glass fiber filter. The filter traps the cells/membranes with the bound radioligand, while the

unbound radioligand passes through.

Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically

bound radioligand.

Counting: The radioactivity retained on each filter is measured using a gamma counter.

Data Analysis:

Saturation Binding: The specific binding (total binding minus non-specific binding,

determined in the presence of a large excess of unlabeled ligand) is plotted against the
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concentration of the radiolabeled ligand. The data is fitted to a one-site binding hyperbola

to determine the Kd and Bmax.

Competition Binding: The percentage of specific binding is plotted against the

concentration of the unlabeled ligand. The data is fitted to a sigmoidal dose-response

curve to determine the IC50, which can then be converted to the inhibitory constant (Ki)

using the Cheng-Prusoff equation.

Visualizing Molecular Interactions and Processes
To better understand the complex biological processes involving CR1, the following diagrams

illustrate key pathways and experimental workflows.
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Figure 1. Experimental workflow for determining CR1-ligand binding affinity using Surface

Plasmon Resonance (SPR).
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Figure 2. Signaling pathway illustrating the role of CR1 in the regulation of the complement

system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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